11-Bromo-1-(2-thienyl)-1-undecanone
Description
11-Bromo-1-(2-thienyl)-1-undecanone is a brominated aromatic ketone featuring a 2-thienyl (thiophene) group attached to an 11-carbon alkyl chain terminated by a ketone and a bromine atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of functionalized materials and bioactive molecules. Its structural uniqueness lies in the combination of a long hydrophobic chain, a ketone moiety for reactivity, and the electron-rich thiophene ring, which influences its electronic and steric properties .
Properties
IUPAC Name |
11-bromo-1-thiophen-2-ylundecan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrOS/c16-12-8-6-4-2-1-3-5-7-10-14(17)15-11-9-13-18-15/h9,11,13H,1-8,10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKSGJSHLDVFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromo-1-(2-thienyl)-1-undecanone typically involves the bromination of 1-(2-thienyl)undecan-1-one. This can be achieved through the reaction of 1-(2-thienyl)undecan-1-one with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-Bromo-1-(2-thienyl)undecan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
11-Bromo-1-(2-thienyl)undecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-Bromo-1-(2-thienyl)-1-undecanone depends on the specific application. In biological systems, the bromine atom can interact with various molecular targets, leading to the inhibition of enzymes or disruption of cellular processes. The thienyl group can also interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Structural Analogues with Different Aromatic Substituents
11-Bromo-1-(4-hydroxyphenyl)-1-undecanone
- Structure : Replaces the 2-thienyl group with a 4-hydroxyphenyl ring.
- Synthesis: Prepared via Friedel-Crafts acylation of 11-bromoundecanoic acid with phenol derivatives .
- Properties :
- Applications: Used in fluorescent labeling of nanocrystals due to its phenolic linkage capacity .
11-Bromo-1-(3,4-dihydroxyphenyl)-1-undecanone
- Structure : Features a 3,4-dihydroxyphenyl group.
- Synthesis: Reacts pyrocatechol with 11-bromoundecanoic acid in the presence of BF₃ .
- Properties :
- Reactivity : The catechol moiety enables chelation with metal ions, useful in coordination chemistry.
11-Bromo-1-(2-hydroxy-4-methylphenyl)-1-undecanone
- Structure: Contains a methyl-substituted phenolic ring.
- Properties :
Key Comparison :
| Compound | Aromatic Group | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Feature |
|---|---|---|---|---|
| 11-Bromo-1-(2-thienyl)-1-undecanone | 2-Thienyl | ~319.3 (calculated) | Not reported | Thiophene ring (aromatic, sulfur-containing) |
| 11-Bromo-1-(4-hydroxyphenyl)-1-undecanone | 4-Hydroxyphenyl | 357.28 | 88–94 | Hydroxyl group (polar, H-bonding) |
| 11-Bromo-1-(3,4-dihydroxyphenyl)-1-undecanone | 3,4-Dihydroxyphenyl | 357.29 | 88–94 | Catechol (metal chelation) |
| 11-Bromo-1-(2-hydroxy-4-methylphenyl)-1-undecanone | 2-Hydroxy-4-methylphenyl | 355.32 | Not reported | Methyl group (hydrophobic) |
Analogues with Varied Alkyl Chain Functionalization
11-Bromoundecanoic Acid
- Structure : Terminal carboxylic acid instead of ketone.
- Properties :
- Applications : Precursor for esterification and polymer synthesis.
11-Bromo-1-undecanol
- Structure : Terminal hydroxyl group replaces ketone.
- Properties :
- Reactivity : Less electrophilic than the ketone, limiting nucleophilic attack.
Key Comparison :
| Compound | Functional Group | Molecular Weight (g/mol) | Melting Point (°C) | Reactivity Profile |
|---|---|---|---|---|
| This compound | Ketone | ~319.3 | Not reported | Electrophilic ketone (nucleophilic additions) |
| 11-Bromoundecanoic Acid | Carboxylic Acid | 265.18 | 48–51 | Acid-catalyzed esterification |
| 11-Bromo-1-undecanol | Alcohol | 251.20 | 44–47 | Nucleophilic substitution (Br) |
Thienyl vs. Phenyl Derivatives
2-Thienyl vs. 3-Thienyl Substitution
- Electronic Effects : The 2-thienyl group places sulfur adjacent to the ketone, increasing electron delocalization compared to 3-thienyl derivatives. This can enhance resonance stabilization of intermediates in reactions like nucleophilic acyl substitution .
- Steric Effects : 2-Thienyl’s proximity to the ketone may hinder bulky nucleophiles, whereas 3-thienyl offers less steric hindrance.
Comparison with Phenyl Analogues
- Aromaticity : Thiophene’s lower aromaticity compared to benzene increases reactivity in electrophilic substitutions.
- Solubility: Thienyl derivatives may exhibit better solubility in non-polar solvents due to sulfur’s polarizability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
